

Solubility Profile and Solvent Selection Guide: 2-(3-Chlorophenyl)-2-methyloxirane

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Compound of Interest

Compound Name: 2-(3-Chlorophenyl)-2-methyloxirane

Cat. No.: B13610033

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Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane is a lipophilic, gem-disubstituted epoxide intermediate used primarily in the synthesis of chiral amines and

-adrenergic receptor agonists. Chemically, it functions as an activated electrophile susceptible to nucleophilic attack at the quaternary carbon (under acidic conditions) or the methylene carbon (under basic conditions).

Due to its structural similarity to

-methylstyrene oxide, this compound is typically a high-boiling liquid or low-melting solid at room temperature. Its solubility is governed by the lipophilic chlorophenyl moiety and the polar, yet labile, oxirane ring. Maximizing process efficiency requires selecting solvents that solubilize the compound without triggering premature ring-opening polymerization or hydrolysis.

Physicochemical Profile & Solubility Landscape

Molecular Properties

- IUPAC Name: **2-(3-Chlorophenyl)-2-methyloxirane**^[1]
- Molecular Formula:

^[1]^[2]^[3]

- Molecular Weight: 168.62 g/mol [2]
- Predicted LogP: ~2.8 – 3.2 (Highly Lipophilic)
- Physical State: Viscous liquid or low-melting solid (Predicted MP < 50°C).

Solubility Data Table

The following data categorizes solvent compatibility based on dielectric constant (), polarity, and reactivity risks.

Solvent Class	Representative Solvents	Solubility Rating	Process Application	Risk Profile
Chlorinated Hydrocarbons	Dichloromethane (DCM), Chloroform	Excellent (>500 mg/mL)	Reaction Medium (Epoxidation), Extraction	Low (Stable)
Aromatic Hydrocarbons	Toluene, Xylene, Benzene	Excellent (>400 mg/mL)	Reaction Medium (High Temp), Azeotropic Drying	Low (Stable)
Polar Aprotic	THF, Ethyl Acetate, Acetone	Good to Excellent	Reaction Medium (Grignard/Lithiation), Chromatography	Low (Stable)
Dipolar Aprotic	DMSO, DMF, Acetonitrile	Good	Nucleophilic Substitution (Corey-Chaykovsky)	Low (Stable)
Aliphatic Hydrocarbons	Hexanes, Heptane, Pentane	Moderate	Precipitation (Anti-solvent), Trituration	Low (Stable)
Protic Solvents	Methanol, Ethanol, Isopropanol	Soluble	Not Recommended for storage	High (Risk of solvolysis/ring opening)
Aqueous	Water	Insoluble (<0.1 mg/mL)	Wash solvent (removal of salts)	Hydrolysis risk at low/high pH

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Critical Insight: While soluble in alcohols, avoid their use during long-term storage or elevated temperatures. The strained epoxide ring is prone to alcoholysis (ring opening) to form alkoxy-alcohols, especially if trace acid/base catalysts are present.

Process Chemistry Applications

Synthesis & Reaction Media

The synthesis of **2-(3-Chlorophenyl)-2-methyloxirane** typically involves the Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) or Prilezhaev epoxidation (using mCPBA).

- **Corey-Chaykovsky:** Requires dipolar aprotic solvents like DMSO or DMSO/THF mixtures to solubilize the sulfur ylide. The epoxide product remains soluble, requiring extraction.
- **Epoxidation:** Typically performed in DCM or Chloroform. The product's high solubility in DCM simplifies the workup, allowing the byproduct (m-chlorobenzoic acid) to be precipitated or washed away with weak base.

Purification Strategy (Liquid-Liquid Extraction)

Since the compound is likely a liquid, purification often relies on phase separation rather than recrystallization.

- **Primary Solvent:** Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM.
- **Wash Solvent:** Wash with Water or Brine to remove inorganic salts (sulfoxonium salts or m-chlorobenzoates).
- **Drying:** Use Anhydrous

(Magnesium sulfate is also acceptable but can be slightly Lewis acidic; Sodium sulfate is safer for labile epoxides).

Chromatography[5]

- Stationary Phase: Silica Gel (neutralized/buffered if possible to prevent acid-catalyzed rearrangement to the aldehyde/ketone).
- Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). The compound is lipophilic and will elute early.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific solvent batch.

- Preparation: Weigh 100 mg of **2-(3-Chlorophenyl)-2-methyloxirane** into a tared 4 mL vial.
- Addition: Add the target solvent in 100 μ L increments using a calibrated micropipette.
- Agitation: Vortex for 30 seconds after each addition.
- Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).
- Calculation:

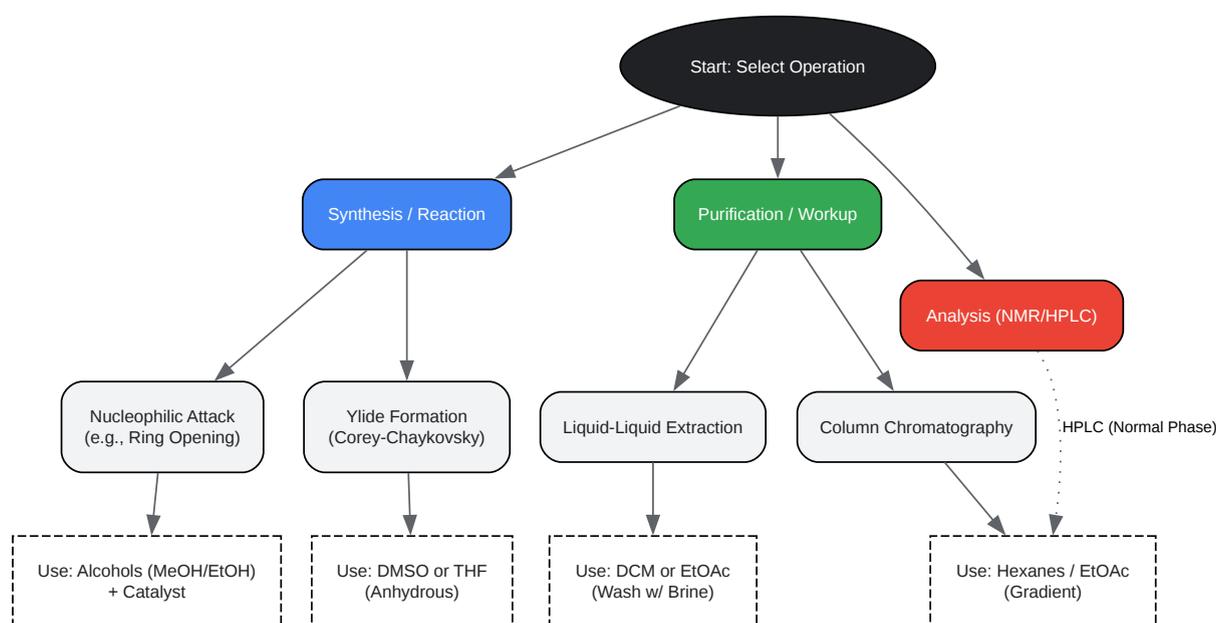
Protocol B: Stability Test in Protic Solvents

Essential before attempting reactions in methanol or ethanol.

- Dissolve 50 mg of the epoxide in 1 mL of Methanol-d₄ (deuterated methanol).
- Incubate at 25°C.
- Monitor via ¹H NMR at T=0, 1h, and 24h.
- Fail Criteria: Appearance of methoxy signals or shift in the methylene protons indicates ring opening.

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent based on the intended chemical operation.



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Figure 1: Decision tree for solvent selection based on unit operation, ensuring stability and efficiency.

References

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